methyl 2-amino-3,3-dimethylpentanoate
Description
Methyl 2-amino-3,3-dimethylpentanoate (C₈H₁₇NO₂) is a branched-chain amino acid ester characterized by a 2-amino group and two methyl substituents at the 3-position of the pentanoate backbone. Its SMILES representation (CCC(C)(C)C(C(=O)OC)N) and InChIKey (VNDRXAYNVNLZDP-UHFFFAOYSA-N) confirm the stereochemistry and functional group arrangement . While collision cross-section predictions for its ionized forms are available, experimental data on its physicochemical properties (e.g., melting/boiling points, solubility) remain uncharacterized in the literature .
Properties
CAS No. |
1934377-48-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-amino-3,3-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-8(2,3)6(9)7(10)11-4/h6H,5,9H2,1-4H3 |
InChI Key |
VNDRXAYNVNLZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)OC)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3-dimethylpentanoate can be synthesized through organic synthesis routes. One common method involves the reaction of 2-amino-3,3-dimethylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3,3-dimethylpentanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Methyl 2-Amino-3,3,3-trifluoropropanoate (C₄H₆F₃NO₂)
- Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the pKa of the amino group (predicted pKa = 2.70) compared to the non-fluorinated target compound.
- Physicochemical Properties : Higher density (1.325 g/cm³) and lower boiling point (147.5°C) due to reduced molecular weight and fluorine's inductive effects .
- Reactivity: Fluorine enhances stability against hydrolysis but reduces nucleophilicity of the amino group, limiting its utility in condensation reactions compared to the target compound .
Methyl 2-Benzoylamino-3-oxobutanoate (C₁₂H₁₃NO₄)
- Key Differences : The benzoyl group and ketone moiety increase steric bulk and π-conjugation, altering UV-Vis absorption properties.
- Applications: Used in synthesizing heterocyclic enamines via condensation with aromatic amines (e.g., forming but-2-enoates) . The target compound, lacking aromaticity, may exhibit simpler reactivity profiles in similar reactions.
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (C₆H₁₃NO₃)
- Key Differences : The hydroxyl group and carboxylic acid (vs. ester) enhance hydrophilicity and participation in hydrogen bonding.
Table 1: Comparative Data for Methyl 2-Amino-3,3-dimethylpentanoate and Analogues
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